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Compound of Interest

Compound Name: 6-Fluoropicolinic acid

Cat. No.: B1296142 Get Quote

Introduction

6-Fluoropicolinic acid, with the chemical formula C₆H₄FNO₂ and CAS number 402-69-7, is a

fluorinated pyridine carboxylic acid derivative.[1] Its structural features make it a valuable

building block in the synthesis of pharmaceuticals and agrochemicals. A thorough

understanding of its spectroscopic characteristics is essential for its identification, purity

assessment, and structural elucidation in research and development settings. This guide

provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 6-Fluoropicolinic acid, along with detailed experimental

protocols.

Molecular and Physical Properties
IUPAC Name: 6-Fluoropyridine-2-carboxylic acid

Synonyms: 6-Fluoropicolinic acid

Molecular Formula: C₆H₄FNO₂[1]

Molecular Weight: 141.10 g/mol [1]

Melting Point: 139-143 °C

Appearance: White crystalline powder[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1296142?utm_src=pdf-interest
https://www.benchchem.com/product/b1296142?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-6-fluoropicolinic-acid-advanced-chemical-manufacturing-fq
https://www.benchchem.com/product/b1296142?utm_src=pdf-body
https://www.benchchem.com/product/b1296142?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-6-fluoropicolinic-acid-advanced-chemical-manufacturing-fq
https://www.nbinno.com/article/pharmaceutical-intermediates/role-6-fluoropicolinic-acid-advanced-chemical-manufacturing-fq
https://www.nbinno.com/article/pharmaceutical-intermediates/role-6-fluoropicolinic-acid-advanced-chemical-manufacturing-fq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the expected chemical shifts for 6-Fluoropicolinic
acid based on data from analogous compounds and established principles of NMR

spectroscopy.

¹H NMR Data (Predicted)
The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the

pyridine ring and a broad singlet for the carboxylic acid proton.

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~8.1-8.3 d ~8.0 H-4

~7.8-8.0 t ~7.8 H-5

~7.4-7.6 d ~7.6 H-3

>10 br s - -COOH

Note: The exact chemical shifts can be influenced by the solvent and concentration. The

carboxylic acid proton is often broad and may exchange with D₂O.[2]

¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in

the molecule.
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Chemical Shift (δ) (ppm) Assignment

~165-170 C=O (Carboxylic Acid)

~160-165 (d, ¹JCF) C-6

~148-152 C-2

~140-145 (d, ³JCF) C-4

~125-130 (d, ³JCF) C-5

~110-115 (d, ²JCF) C-3

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large one-

bond coupling constant (¹JCF). Other carbons will show smaller couplings to fluorine.[3]

Experimental Protocol for NMR Spectroscopy
A sample of 6-Fluoropicolinic acid (5-10 mg) is dissolved in 0.5-0.7 mL of a suitable

deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform

(CDCl₃), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) can be

added as an internal standard (δ 0.00).[4]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.[4]

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each carbon. A larger number of scans is usually

required compared to ¹H NMR.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Fluoropicolinic acid is expected to show characteristic absorptions for the
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carboxylic acid group and the fluorinated aromatic ring.

IR Absorption Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1710-1760 Strong C=O stretch (Carboxylic acid)

1580-1610 Medium
C=C and C=N stretching

(Aromatic ring)

1200-1300 Strong C-O stretch (Carboxylic acid)

1000-1100 Strong C-F stretch

800-900 Medium-Strong C-H out-of-plane bending

Note: The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic

acid.[3]

Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet.

A small amount of the sample is ground with dry KBr powder and pressed into a thin,

transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total

Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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Mass Spectrometry Data (Predicted)
Molecular Ion (M⁺): m/z = 141.02 (calculated for C₆H₄FNO₂⁺)[1][5]

Major Fragment Ions (Predicted):

m/z = 124: Loss of OH (M⁺ - 17)

m/z = 96: Loss of COOH (M⁺ - 45)

m/z = 69: Corresponding to the fluoropyridyl cation after loss of COOH and HCN.

Note: The fragmentation pattern can be influenced by the ionization technique used.[6]

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

electron ionization (EI) source can be used.

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid

chromatography (LC-MS).

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a

suitable mass range (e.g., m/z 50-300). High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 6-Fluoropicolinic acid.
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Workflow for Spectroscopic Analysis of 6-Fluoropicolinic Acid
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Caption: General workflow for the spectroscopic analysis of 6-Fluoropicolinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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